![molecular formula C12H5F2N5O B5889603 7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5889603.png)
7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
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Overview
Description
7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is not fully understood. However, it has been suggested that its anti-inflammatory and anti-tumor properties may be due to its ability to inhibit the activity of specific enzymes involved in these processes. Its anti-microbial properties may be due to its ability to disrupt the cell membrane of microorganisms. Its potential use as a photosensitizer in photodynamic therapy may be due to its ability to generate reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects:
Studies have shown that 7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can inhibit the production of inflammatory cytokines and decrease the proliferation of cancer cells. It has also been shown to have antibacterial and antifungal activity. In addition, it has been reported to have low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole in lab experiments include its high purity, low toxicity, and potential for use in various fields. However, its limitations include its limited solubility in water and its potential for degradation under certain conditions.
Future Directions
For research on 7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential use in other fields such as energy storage and catalysis. Additionally, studies on its pharmacokinetics and toxicity in vivo are necessary for its potential use in medicine.
Synthesis Methods
The synthesis of 7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole involves the reaction of 2,4-difluoroaniline with 2-nitrobenzaldehyde in the presence of acetic acid and ammonium acetate. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization. This method has been reported to yield a high purity product with good yield.
Scientific Research Applications
7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been studied extensively for its potential use in medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In agriculture, 7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been studied for its potential use as a fungicide and insecticide. In material science, it has been investigated for its use in organic electronics and optoelectronics.
properties
IUPAC Name |
7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F2N5O/c13-6-1-4-10(7(14)5-6)19-15-8-2-3-9-12(11(8)16-19)18-20-17-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGQMVANUUWEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2N=C3C=CC4=NON=C4C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6718385 |
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